



# Application Notes and Protocols for the Quantification of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS190792 |           |
| Cat. No.:            | B11935823 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the quantitative analysis of **LAS190792** (also known as AZD8999) in biological matrices. **LAS190792** is a novel inhaled bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) under development for the treatment of chronic respiratory diseases. Accurate quantification of this compound is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

### Introduction

LAS190792 is a potent bronchodilator that combines two mechanisms of action in a single molecule. Its therapeutic efficacy and safety profile are determined by its absorption, distribution, metabolism, and excretion (ADME) properties. Validated bioanalytical methods are therefore essential for the reliable measurement of LAS190792 concentrations in biological samples such as plasma, enabling the characterization of its pharmacokinetic profile. This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.

## **Quantitative Data Summary**

The following tables summarize representative pharmacokinetic parameters of **LAS190792** in human plasma following single inhaled doses. This data is based on a Phase I clinical study in



patients with Chronic Obstructive Pulmonary Disease (COPD).[1]

Table 1: Pharmacokinetic Parameters of LAS190792 in Human Plasma

| Parameter          | 100 μg Dose | 400 μg Dose |
|--------------------|-------------|-------------|
| Cmax (pg/mL)       | 15.4        | 56.2        |
| Tmax (hr)          | 0.5         | 0.5         |
| AUC(0-t) (pg*h/mL) | 20.5        | 127         |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Representative Validation Parameters for a LAS190792 LC-MS/MS Assay

| Validation Parameter                 | Acceptance Criteria          | Representative Result |
|--------------------------------------|------------------------------|-----------------------|
| Linearity (r²)                       | ≥ 0.99                       | > 0.995               |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5    | 1 pg/mL               |
| Intra-day Precision (%CV)            | ≤ 15% (≤ 20% at LLOQ)        | < 10%                 |
| Inter-day Precision (%CV)            | ≤ 15% (≤ 20% at LLOQ)        | < 12%                 |
| Accuracy (%RE)                       | Within ± 15% (± 20% at LLOQ) | ± 10%                 |
| Recovery (%)                         | Consistent and reproducible  | > 85%                 |
| Matrix Effect                        | CV ≤ 15%                     | < 10%                 |

%CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

# **Signaling Pathway of LAS190792**

**LAS190792** acts as both a muscarinic receptor antagonist and a  $\beta$ 2-adrenoceptor agonist. The diagram below illustrates the dual signaling pathways targeted by this molecule in airway



smooth muscle cells, leading to bronchodilation.



Click to download full resolution via product page

Caption: Dual signaling pathway of LAS190792 leading to bronchodilation.

## **Experimental Protocols**

The following section details a representative experimental protocol for the quantification of **LAS190792** in human plasma using LC-MS/MS. This protocol is provided as a template and should be fully validated before use in regulated studies.

### **Sample Preparation: Protein Precipitation**

This protocol outlines a simple and rapid protein precipitation method for the extraction of **LAS190792** from human plasma.





Click to download full resolution via product page

Caption: Workflow for plasma sample preparation by protein precipitation.



#### Materials:

- Human plasma (K2-EDTA)
- LAS190792 analytical standard
- Deuterated LAS190792 (or other suitable internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- · Microcentrifuge tubes
- · Pipettes and tips

#### Procedure:

- Thaw plasma samples on ice.
- Pipette 100 μL of plasma into a microcentrifuge tube.
- Add 10  $\mu$ L of internal standard solution (e.g., 100 ng/mL deuterated **LAS190792** in 50% methanol).
- · Vortex for 10 seconds.
- Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the dried extract in 100 μL of mobile phase A.
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

### **LC-MS/MS Analysis**

This section provides representative conditions for the chromatographic separation and mass spectrometric detection of **LAS190792**.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 3: Representative LC-MS/MS Conditions



| Parameter               | Condition                                                                                            |
|-------------------------|------------------------------------------------------------------------------------------------------|
| LC Column               | C18, 2.1 x 50 mm, 1.8 μm                                                                             |
| Mobile Phase A          | 0.1% Formic acid in water                                                                            |
| Mobile Phase B          | 0.1% Formic acid in acetonitrile                                                                     |
| Flow Rate               | 0.4 mL/min                                                                                           |
| Injection Volume        | 5 μL                                                                                                 |
| Column Temperature      | 40°C                                                                                                 |
| Gradient                | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min       |
| Ionization Mode         | ESI Positive                                                                                         |
| MRM Transitions         | LAS190792: [M+H] <sup>+</sup> → fragment ion Internal<br>Standard: [M+H] <sup>+</sup> → fragment ion |
| Source Temperature      | 150°C                                                                                                |
| Desolvation Temperature | 400°C                                                                                                |
| Collision Gas           | Argon                                                                                                |

MRM: Multiple Reaction Monitoring. Specific mass transitions and collision energies need to be optimized for the specific instrument used.

# **Bioanalytical Method Validation**

The representative LC-MS/MS method described above should be validated in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:

• Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.



- Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.
- Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
- Recovery: The efficiency of the extraction process.
- Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
- Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

### Conclusion

This document provides a framework for the analytical quantification of **LAS190792**. The representative LC-MS/MS protocol, when fully validated, can be applied to support preclinical and clinical studies, providing reliable data for the pharmacokinetic and toxicokinetic assessment of this novel bronchodilator. Adherence to rigorous validation procedures is crucial to ensure data quality and regulatory compliance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of LAS190792]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#analytical-methods-for-las190792quantification]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com